ProINDY is a novel compound developed as a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A. This kinase is implicated in various biological processes, including cell signaling and development, and its dysregulation is associated with several diseases, notably Down syndrome. ProINDY is a prodrug of INDY, which has been shown to effectively reverse developmental abnormalities in model organisms such as Xenopus embryos caused by the overexpression of dual-specificity tyrosine phosphorylation-regulated kinase 1A.
ProINDY is derived from the structure of INDY, which is classified as a small molecule inhibitor targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A and dual-specificity tyrosine phosphorylation-regulated kinase 1B. The development of ProINDY stems from efforts to create more effective therapeutic agents for conditions linked to aberrant kinase activity. The compound's synthesis and biological evaluation have been documented in various scientific studies, highlighting its potential as a research tool and therapeutic candidate.
The synthesis of ProINDY involves several key steps that utilize standard organic chemistry techniques:
In one study, INDY was synthesized through a series of reactions that included the formation of the benzothiazole backbone followed by functional group modifications to enhance selectivity and potency against dual-specificity tyrosine phosphorylation-regulated kinase 1A .
ProINDY's molecular structure can be characterized by its core benzothiazole framework, which contributes significantly to its binding affinity for dual-specificity tyrosine phosphorylation-regulated kinase 1A. The compound features:
X-ray crystallography studies have revealed that ProINDY binds within the ATP-binding pocket of dual-specificity tyrosine phosphorylation-regulated kinase 1A, establishing critical interactions that stabilize the complex .
ProINDY undergoes specific chemical reactions that are essential for its activity:
The IC₅₀ value for INDY has been reported at approximately 0.24 µM, indicating a potent inhibition profile against dual-specificity tyrosine phosphorylation-regulated kinase 1A .
The mechanism of action for ProINDY involves several steps:
ProINDY exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery methods for potential therapeutic applications.
ProINDY has significant scientific applications:
ProINDY (chemical name: (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone) is a prodrug designed to inhibit dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). These kinases regulate critical neurological processes, and their overexpression is implicated in Down syndrome and Alzheimer’s disease pathogenesis. ProINDY emerged from efforts to develop targeted kinase modulators with improved physicochemical and pharmacological properties compared to earlier inhibitors like harmine or TG003 [10]. Its development addresses challenges in drug delivery and selectivity for central nervous system targets.
ProINDY (CAS: 719277-30-2) is a synthetic benzothiazole derivative with the molecular formula C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol [2] [3] [7]. Its IUPAC name, (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone, reflects three key features:
Table 1: Structural Identity of ProINDY
Property | Value |
---|---|
CAS Registry Number | 719277-30-2 |
Molecular Formula | C₁₄H₁₅NO₃S |
Molecular Weight | 277.34 g/mol |
IUPAC Name | (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone |
Synonyms | TG007 [7] |
ProINDY functions as a bioreversible precursor to the active metabolite INDY (Inhibitor of DYRK). The conversion involves enzymatic hydrolysis of the C5 acetyl ester group by cellular esterases, yielding INDY [(1Z)-1-(3-ethyl-5-hydroxy-2(3H)-benzothiazoylidene)-2-propanone] [10]. Key steps include:
ProINDY’s design optimizes drug-like properties critical for in vitro and in vivo applications:
ProINDY’s active form (INDY) is a potent ATP-competitive inhibitor of DYRK1A and DYRK1B:
Table 2: Kinase Inhibition Selectivity Profile of INDY (Active Metabolite)
Kinase | IC₅₀ (μM) | Inhibition at 10 μM | |
---|---|---|---|
DYRK1A | 0.24 | 100% | |
DYRK1B | 0.23 | 100% | |
CLK1 | 1.8 | 95% | |
PIM1 | 2.1 | 92% | |
CSNK1D | 3.0 | 90% | |
MAO-A | >100 | 0% | [10] |
Functional consequences:
ProINDY’s prodrug design directly addresses limitations of DYRK inhibitors:
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2